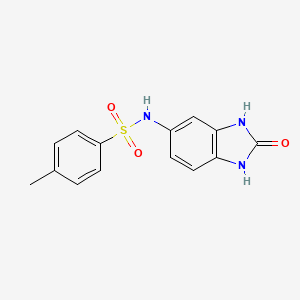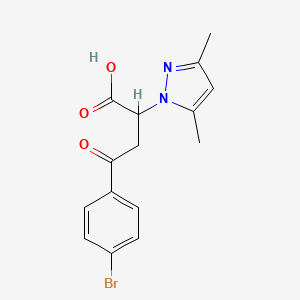![molecular formula C19H17N3S3 B11571949 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline](/img/structure/B11571949.png)
2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline is a complex organic compound with a unique structure that combines benzothiazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups .
Scientific Research Applications
2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with sulfur-containing enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
What sets 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline apart is its combination of benzothiazole and quinazoline rings, which imparts unique chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C19H17N3S3 |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-[(4,6,7-trimethylquinazolin-2-yl)sulfanylmethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N3S3/c1-11-8-14-13(3)20-18(21-16(14)9-12(11)2)23-10-24-19-22-15-6-4-5-7-17(15)25-19/h4-9H,10H2,1-3H3 |
InChI Key |
RRCZINNKGKRIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCSC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11571868.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11571878.png)
![2,2,2-trifluoro-1-{1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B11571881.png)
![3-({3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile](/img/structure/B11571893.png)
![1,3-dimethyl-7-(2-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11571894.png)

![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11571908.png)
![6-Methyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11571915.png)
![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11571918.png)
![2-Benzyl-7-bromo-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571919.png)
![6,7-Dimethyl-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571936.png)
![N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11571944.png)

![4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B11571965.png)
